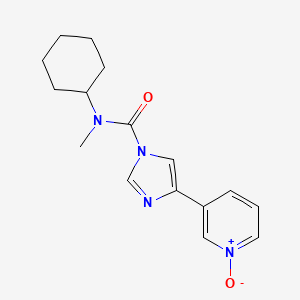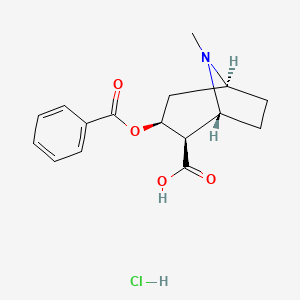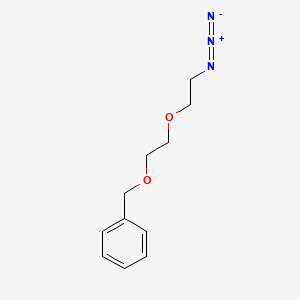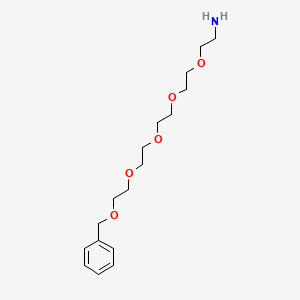
BIA 10-2474
Vue d'ensemble
Description
BIA 10-2474 est un composé expérimental développé par la société pharmaceutique portugaise Bial-Portela & Ca. SA. Il s'agit d'un inhibiteur à action prolongée de l'hydrolase des amides d'acides gras, une enzyme qui dégrade les neurotransmetteurs endocannabinoïdes tels que l'anandamide. Ce composé a été initialement développé pour le traitement de diverses affections médicales, notamment les troubles anxieux, la maladie de Parkinson, la douleur chronique, la sclérose en plaques, le cancer, l'hypertension et l'obésité .
Mécanisme D'action
Target of Action
The primary target of 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, also known as BIA 10-2474, is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for degrading anandamide, a neurotransmitter involved in pain relief and regulation of eating and sleep patterns . Inhibition of FAAH leads to increased levels of anandamide in the central nervous system and peripheral tissues . At high doses, this compound also binds to other proteins, deactivating those involved in the metabolism of nerve cells .
Mode of Action
This compound acts as a long-acting inhibitor of FAAH . By inhibiting FAAH, it increases the levels of anandamide, leading to enhanced pain relief and potentially affecting eating and sleep patterns .
Biochemical Pathways
The inhibition of FAAH by this compound leads to an increase in anandamide levels, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The binding of this compound to other proteins at high doses leads to substantial alterations in lipid networks in human cortical neurons , suggesting potential metabolic dysregulation in the nervous system .
Pharmacokinetics
It is known that the compound is administered orally . The dose escalation in clinical trials was based on pharmacokinetic data from animal studies .
Result of Action
The inhibition of FAAH by this compound and the subsequent increase in anandamide levels can potentially provide relief from pain and affect eating and sleep patterns . At high doses, this compound can cause serious neurological damage, including symptoms ranging from mild to severe . This is likely due to the compound’s interaction with proteins other than FAAH at high doses .
Analyse Biochimique
Biochemical Properties
BIA 10-2474 is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues . In normal tissues, the enzyme FAAH degrades anandamide and other endocannabinoid neurotransmitters . This compound has been shown to bind not only to the protein that it targets, but to other proteins as well .
Cellular Effects
At high doses, this compound binds not only to the protein that it targets, but to other proteins as well. It thus deactivates proteins that are involved in the metabolism of nerve cells . This could potentially lead to serious adverse events, as observed in a clinical trial .
Molecular Mechanism
This compound is a long-acting inhibitor of FAAH that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues .
Temporal Effects in Laboratory Settings
This compound showed a linear relationship between dose and area under plasma concentration-time curve (AUC) across the entire dose range and reached steady state within 5–6 days of administration . This compound was rapidly absorbed with a mean terminal elimination half-life of 8–10 hours (Day 10) .
Méthodes De Préparation
La synthèse du BIA 10-2474 implique plusieurs étapes. Le nom chimique du this compound est 3-(1-(cyclohexyl(méthyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxydeLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
Le BIA 10-2474 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
Le BIA 10-2474 a été étudié pour ses applications potentielles dans divers domaines de la recherche scientifique. En chimie, il a été utilisé comme outil pour étudier l'inhibition de l'hydrolase des amides d'acides gras et ses effets sur la signalisation endocannabinoïde. En biologie, le this compound a été étudié pour ses effets thérapeutiques potentiels dans des modèles animaux d'anxiété, de douleur et de maladies neurodégénératives. En médecine, des essais cliniques ont été menés pour évaluer son innocuité et son efficacité chez l'homme. Un essai clinique de phase I à Rennes, en France, en janvier 2016, a entraîné des événements indésirables graves, y compris la mort d'un participant .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme hydrolase des amides d'acides gras, qui est responsable de la dégradation des neurotransmetteurs endocannabinoïdes tels que l'anandamide. En inhibant cette enzyme, le this compound augmente les niveaux d'anandamide dans le système nerveux central et les tissus périphériques. L'anandamide est connue pour soulager la douleur et affecter les habitudes alimentaires et le sommeil. Le mécanisme d'action exact conduisant à la toxicité du this compound reste inconnu, mais il est supposé impliquer l'inhibition d'autres hydrolases à sérine ou des effets nocifs du groupe partant imidazole-pyridine .
Comparaison Avec Des Composés Similaires
Le BIA 10-2474 est similaire à d'autres inhibiteurs de l'hydrolase des amides d'acides gras, tels que le PF04457845. Le this compound a montré qu'il inhibait plusieurs lipases qui ne sont pas ciblées par le PF04457845, ce qui entraîne des modifications substantielles des réseaux lipidiques dans les neurones corticaux humains. Cette inhibition promiscuité de multiples lipases est considérée comme contribuant au profil de toxicité unique du this compound. D'autres composés similaires comprennent l'URB597 et l'OL-135, qui inhibent également l'hydrolase des amides d'acides gras mais présentent des profils de sélectivité et de sécurité différents .
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVMJFBDGWVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009325 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233855-46-3 | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIA-10-2474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIA-10-2474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)


